molecular formula C17H15NO4 B2385398 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide CAS No. 2097934-40-0

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide

Cat. No. B2385398
M. Wt: 297.31
InChI Key: MMFXXQIFMVSOFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any purification steps.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the exact arrangement of atoms in the molecule.



Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo, including its reactivity with various reagents and its behavior under different conditions.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties (IR, UV-Vis, NMR, etc.).


Scientific Research Applications

Palladium-Catalyzed Condensation

A study by Lu, Wu, and Yoshikai (2014) describes a palladium(II) catalyst facilitating the condensation of an N-aryl imine and an alkynylbenziodoxolone derivative to produce multisubstituted furans. This process includes the cleavage of the C-C triple bond and fragmentation of the carboxylate moiety, indicating a potential pathway for synthesizing derivatives of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide (Lu, Wu, & Yoshikai, 2014).

Synthesis and Reactivity in Organic Chemistry

Aleksandrov and El’chaninov (2017) focused on synthesizing and studying the reactivity of furan-2-yl compounds, which can be relevant for the functionalization of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide (Aleksandrov & El’chaninov, 2017).

Anti-Bacterial Activities

Research by Siddiqa et al. (2022) explored the synthesis of functionalized N-(4-bromophenyl)furan-2-carboxamides and their in vitro anti-bacterial activities. This indicates potential biomedical applications of furan-2-carboxamide derivatives (Siddiqa et al., 2022).

PET Imaging in Neuroscience

Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, using a derivative of furan-2-carboxamide. This has implications for imaging reactive microglia and studying neuroinflammation (Horti et al., 2019).

Synthesis of Furan Polyesters

Jiang, Maniar, Woortman, Alberda van Ekenstein, and Loos (2015) demonstrated the enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides, highlighting the potential of furan derivatives in producing sustainable polymers (Jiang et al., 2015).

Antimicrobial Activity

Cakmak et al. (2022) synthesized and evaluated a thiazole-based heterocyclic amide (N-(thiazol-2-yl)furan-2-carboxamide) for its antimicrobial activity, providing insights into the biological applications of furan-2-carboxamide derivatives (Cakmak et al., 2022).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and any other potential hazards. It would also involve looking at how to handle and store the compound safely.


Future Directions

This would involve a discussion of potential future research directions, such as new reactions that could be explored, potential applications for the compound, or ways to improve its synthesis.


I hope this general information is helpful. If you have a specific question about a different compound or a more specific aspect of this one, feel free to ask!


properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-14(11-18-17(20)16-4-2-10-22-16)12-5-7-13(8-6-12)15-3-1-9-21-15/h1-10,14,19H,11H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFXXQIFMVSOFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)C3=CC=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.